molecular formula C6H9Na9O24P6 B1613163 Phytate sodium CAS No. 7205-52-9

Phytate sodium

Cat. No.: B1613163
CAS No.: 7205-52-9
M. Wt: 857.87 g/mol
InChI Key: FENRSEGZMITUEF-UHFFFAOYSA-E
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Description

Phytate sodium, also known as myo-inositol hexakisphosphate sodium salt, is a salt form of phytic acid. Phytic acid is a naturally occurring compound found in plant tissues, especially in seeds and grains. It serves as the primary storage form of phosphorus in many plants. This compound is recognized for its ability to chelate positively charged cations such as calcium, iron, and zinc, making it a significant compound in both nutrition and health .

Preparation Methods

Synthetic Routes and Reaction Conditions: Phytate sodium can be synthesized by neutralizing phytic acid with sodium hydroxide. The reaction typically involves dissolving phytic acid in water and gradually adding sodium hydroxide until the desired pH is achieved. The resulting solution is then evaporated to obtain this compound in solid form .

Industrial Production Methods: Industrial production of this compound often involves the extraction of phytic acid from plant sources such as rice bran, soybeans, and other cereals. The extracted phytic acid is then purified and neutralized with sodium hydroxide to produce this compound. The process may include steps such as filtration, centrifugation, and drying to ensure the purity and quality of the final product .

Chemical Reactions Analysis

Types of Reactions: Phytate sodium undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Chelation: Metal ions such as calcium chloride, iron sulfate, and zinc sulfate are commonly used.

    Hydrolysis: Acidic conditions with hydrochloric acid or sulfuric acid are typically employed.

    Oxidation and Reduction: Iron chelation is a common reaction condition.

Major Products Formed:

Scientific Research Applications

Phytate sodium has a wide range of scientific research applications, including:

Mechanism of Action

Phytate sodium exerts its effects primarily through chelation of metal ions. By binding to metal ions such as calcium, iron, and zinc, it prevents their participation in reactions that generate free radicals, thereby exhibiting antioxidant properties. Additionally, this compound can inhibit the crystallization of calcium salts, reducing the risk of pathological calcifications in blood vessels and organs. Its ability to chelate iron also plays a role in reducing iron-related oxidative stress .

Comparison with Similar Compounds

Phytate sodium is unique due to its high chelation capacity and its presence in plant-based foods. Similar compounds include:

    Phytic Acid: The parent compound of this compound, found in its free acid form.

    Calcium Phytate: A calcium salt of phytic acid, commonly found in plant tissues.

    Magnesium Phytate: A magnesium salt of phytic acid, also present in plant tissues.

Compared to these similar compounds, this compound is more soluble in water and has a higher chelation capacity for sodium ions, making it more suitable for certain industrial and research applications .

Properties

CAS No.

7205-52-9

Molecular Formula

C6H9Na9O24P6

Molecular Weight

857.87 g/mol

IUPAC Name

nonasodium;[2,3,4-tris[[hydroxy(oxido)phosphoryl]oxy]-5,6-diphosphonatooxycyclohexyl] phosphate

InChI

InChI=1S/C6H18O24P6.9Na/c7-31(8,9)25-1-2(26-32(10,11)12)4(28-34(16,17)18)6(30-36(22,23)24)5(29-35(19,20)21)3(1)27-33(13,14)15;;;;;;;;;/h1-6H,(H2,7,8,9)(H2,10,11,12)(H2,13,14,15)(H2,16,17,18)(H2,19,20,21)(H2,22,23,24);;;;;;;;;/q;9*+1/p-9

InChI Key

FENRSEGZMITUEF-UHFFFAOYSA-E

SMILES

[H+].[H+].[H+].C1(C(C(C(C(C1OP(=O)([O-])[O-])OP(=O)([O-])[O-])OP(=O)([O-])[O-])OP(=O)([O-])[O-])OP(=O)([O-])[O-])OP(=O)([O-])[O-].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+]

Canonical SMILES

C1(C(C(C(C(C1OP(=O)(O)[O-])OP(=O)([O-])[O-])OP(=O)([O-])[O-])OP(=O)([O-])[O-])OP(=O)(O)[O-])OP(=O)(O)[O-].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+]

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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